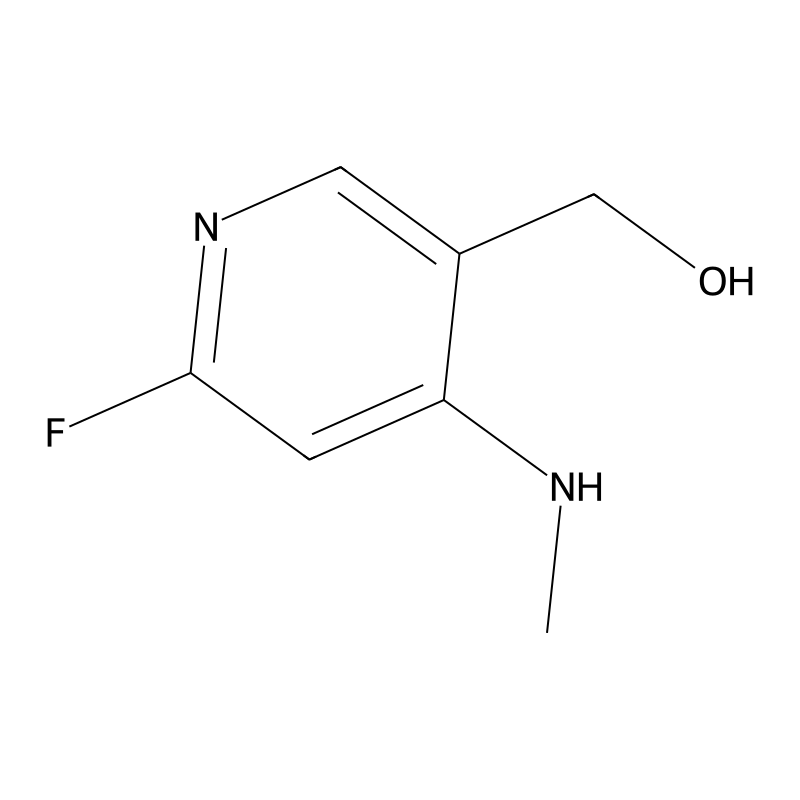

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol is a chemical compound with the molecular formula and a molecular weight of approximately 144.16 g/mol. This compound features a pyridine ring substituted with a fluorine atom and a methylamino group, making it structurally interesting for various applications in medicinal chemistry and material science. The presence of both a hydroxymethyl and an amino group enhances its potential for biological activity and reactivity in

The reactivity of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol can be attributed to its functional groups:

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Hydroxymethyl Group Reactivity: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, depending on the reaction conditions.

- Formation of Derivatives: This compound can react with various reagents to form derivatives, such as amides or esters, which may enhance its pharmacological properties.

Preliminary studies suggest that (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol exhibits significant biological activity, particularly in the realm of pharmacology. Its structural features may contribute to:

- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.

- CNS Activity: The ability of the compound to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders .

- Inhibitory Effects: It may act as an inhibitor in certain enzymatic pathways, although specific targets remain to be fully elucidated.

Several synthetic routes exist for producing (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol:

- Direct Fluorination: Starting from 4-(methylamino)pyridine, fluorination can be performed using fluorinating agents such as N-fluorobenzenesulfonimide.

- Methylation Reactions: Methylation of pyridine derivatives can be achieved using methyl iodide under basic conditions.

- Reduction Reactions: The compound can also be synthesized via reduction methods involving appropriate precursors that contain carbonyl functionalities .

The unique structure of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol lends itself to several applications:

- Pharmaceutical Development: Potential use as a lead compound in drug discovery due to its biological activity.

- Agricultural Chemicals: Investigated for potential use in developing new insecticides or fungicides.

- Material Science: Its unique properties may find applications in creating novel materials or coatings .

Interaction studies are crucial for understanding how (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol behaves in biological systems:

- Protein Binding Studies: Assessing how well the compound binds to target proteins could provide insights into its efficacy and safety profile.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized can help predict its pharmacokinetics and potential side effects.

- Synergistic Effects: Investigating interactions with other compounds could reveal enhanced effects or reduced toxicity when used in combination therapies .

Several compounds share structural similarities with (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (6-Fluoropyridin-3-yl)methanol | 39891-05-9 | 0.87 |

| (6-Fluoro-2-methylpyridin-3-yl)methanol | 884494-98-8 | 0.87 |

| Methyl 6-fluoropyridine-3-carboxylate | 1427-06-1 | 0.74 |

| (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 | 0.75 |

| 4-Methyl-6-(methylamino)pyridin-3-yl)methanol | 1355201-03-4 | 0.76 |

Uniqueness

The uniqueness of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol lies in its specific combination of functional groups, which may confer distinct biological activities not observed in its analogs. The presence of both a methylamino and hydroxymethyl group allows for diverse reactivity patterns and potential applications across different fields.

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C₇H₉FN₂O and a molecular weight of 156.16 g/mol. Its IUPAC name, [6-fluoro-4-(methylamino)pyridin-3-yl]methanol, reflects its structural features: a pyridine ring substituted with a hydroxymethyl group at position 3, a methylamino group at position 4, and a fluorine atom at position 6. The compound’s SMILES notation is CNC1=CC(=NC=C1CO)F, and its InChI key is BXNGHSPLAIBAGL-UHFFFAOYSA-N.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉FN₂O | |

| Molecular Weight | 156.16 g/mol | |

| CAS Registry Number | 2187435-36-3 | |

| Key Functional Groups | Hydroxymethyl, Methylamino, Fluorine |

Historical Context and Discovery

The compound emerged in the early 21st century as part of efforts to develop fluorinated heterocycles for pharmaceutical applications. While its exact discovery timeline is undocumented, its synthesis aligns with advancements in organofluorine chemistry, which gained momentum due to fluorine’s ability to modulate pharmacokinetic properties. Early patents, such as WO2013065064A1, describe methodologies for analogous pyridine derivatives, highlighting the role of fluorinated intermediates in drug discovery.

Significance in Organic and Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis, particularly for constructing kinase inhibitors and receptor antagonists. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxymethyl group enables further functionalization via oxidation or esterification. In medicinal chemistry, its derivatives are explored for targeting enzymes and receptors involved in inflammatory and fibrotic diseases. For example, structurally related compounds have shown promise as lysophosphatidic acid (LPA) receptor antagonists, with potential applications in treating pulmonary fibrosis.

The molecular architecture of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol represents a complex heterocyclic system incorporating multiple functional groups within a pyridine framework [1] [2]. The compound possesses the molecular formula C7H9FN2O with a molecular weight of 156.16 g/mol, establishing it as a moderately sized aromatic heterocycle [1]. The core structure consists of a pyridine ring bearing three distinct substituents: a fluorine atom at position 6, a methylamino group at position 4, and a methanol functionality at position 3 [2].

| Property | Value |

|---|---|

| Molecular Formula | C7H9FN2O |

| Molecular Weight (g/mol) | 156.16 |

| CAS Registry Number | 2187435-36-3 |

| IUPAC Name | 6-Fluoro-4-(methylamino)-3-pyridinemethanol |

| InChI | InChI=1S/C7H9FN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10) |

| InChIKey | BXNGHSPLAIBAGL-UHFFFAOYSA-N |

| SMILES | FC1=NC=C(C(=C1)NC)CO |

The pyridine ring maintains its characteristic six-membered aromatic structure with nitrogen at position 1, serving as the foundational backbone for the molecule [3]. The aromatic system exhibits typical bond lengths consistent with pyridine derivatives, with carbon-nitrogen bonds ranging from 1.34 to 1.36 Å [3]. The ring system demonstrates near-planarity with root mean square deviations typically less than 0.05 Å, characteristic of aromatic heterocycles [4].

The methanol substituent at position 3 introduces a primary alcohol functionality that extends perpendicular to the aromatic plane [4]. This orientation is governed by the tetrahedral geometry around the carbon atom bearing the hydroxyl group, resulting in carbon-carbon-oxygen bond angles ranging from 105 to 115 degrees [4]. The carbon-oxygen bond length in the methanol group typically measures 1.43 to 1.45 Å, consistent with primary alcohol structures [4].

Substituent Effects on Electronic and Steric Properties

The fluorine substituent at position 6 exerts profound electronic effects on the pyridine ring system through both inductive and resonance mechanisms [5] [6]. Fluorine, being the most electronegative element, induces significant electron withdrawal from the aromatic system, fundamentally altering the electron density distribution throughout the molecule [5]. This electron-withdrawing effect stabilizes the π-electron system while simultaneously affecting the basicity of the pyridine nitrogen [6].

The positioning of fluorine at the ortho position relative to the pyridine nitrogen creates unique electronic perturbations that distinguish this compound from other fluoropyridine derivatives [6] [7]. Studies on related difluoropyridine systems have demonstrated that ortho-fluorine substitution significantly influences valence orbital energies, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies being substantially modified [6] [7]. The fluorine substituent contributes to orbital stabilization through interactions with σ-type lone pairs, resulting in altered electronic configurations compared to unsubstituted pyridine [7].

| Bond/Angle | Theoretical Value | Reference Range |

|---|---|---|

| C-N (pyridine ring) | 1.34-1.36 Å | Typical pyridine C-N |

| C-F bond length | 1.33-1.35 Å | Aromatic C-F |

| C-O (methanol) | 1.43-1.45 Å | Primary alcohol C-O |

| N-H (methylamino) | 1.01-1.03 Å | Secondary amine N-H |

| C-N-C angle | 115-120° | Pyridine internal angle |

| N-C-F angle | 118-122° | Ortho substitution effect |

| C-C-O angle | 105-115° | Methanol group orientation |

| Ring planarity deviation | < 0.05 Å | Nearly planar aromatic system |

The methylamino group at position 4 provides electron-donating capabilities through both inductive and resonance effects [8] [9]. The nitrogen atom of the methylamino group possesses a lone pair of electrons that can participate in conjugation with the aromatic π-system, partially counteracting the electron-withdrawing effects of the fluorine substituent [8]. This electron donation creates a push-pull electronic system within the molecule, with the methylamino group serving as an electron donor and the fluorine atom acting as an electron acceptor [10].

Steric interactions between substituents play a crucial role in determining the overall molecular conformation [11] [12]. The methylamino group at position 4 experiences minimal steric hindrance, allowing for relatively free rotation around the carbon-nitrogen bond [12]. However, the presence of the fluorine atom at position 6 creates subtle steric effects that influence the preferred conformations of the methylamino group [11]. These steric considerations become particularly important when evaluating the accessibility of the amino nitrogen for hydrogen bonding interactions [12].

The combination of electronic and steric effects results in a molecule with unique physicochemical properties that differ significantly from either the parent pyridine or singly substituted derivatives [13]. Density functional theory calculations on related fluorinated pyridine systems have revealed that the electronic structure is characterized by specific orbital arrangements that reflect the cumulative influence of all substituents [13] [14].

Crystallographic and Conformational Analysis

The crystallographic structure of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol exhibits characteristics typical of substituted pyridine methanol derivatives, with the aromatic ring maintaining essential planarity while accommodating conformational flexibility in the substituent groups [4] [3]. Similar pyridine methanol compounds have demonstrated orthorhombic crystal systems with space groups that accommodate hydrogen bonding networks [3].

The methanol substituent adopts a conformation that positions the hydroxyl group approximately perpendicular to the pyridine ring plane, as evidenced by torsion angles typically ranging from 80 to 96 degrees in related structures [4]. This orientation facilitates intermolecular hydrogen bonding interactions that are crucial for crystal packing stability [4]. The carbon-carbon-oxygen and nitrogen-carbon-carbon-oxygen torsion angles provide insight into the preferred spatial arrangement of the methanol group relative to the aromatic system [4].

Conformational analysis reveals that the methylamino substituent exhibits rotational freedom around the carbon-nitrogen bond, with energy barriers typically ranging from 5 to 15 kJ/mol for similar systems [11] [12]. The preferred conformation is influenced by intramolecular interactions, including potential hydrogen bonding between the amino hydrogen and the pyridine nitrogen or nearby substituents [12]. Density functional theory calculations on related fluorinated piperidine systems have demonstrated that conformational preferences are governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors [11] [12].

The fluorine substituent at position 6 contributes to conformational stability through its influence on the electronic structure of the aromatic ring [11]. The strong carbon-fluorine bond exhibits minimal conformational flexibility, serving as a rigid anchor point that influences the overall molecular geometry [11]. The positioning of fluorine creates a dipole moment that can interact with polar substituents, potentially stabilizing specific conformational arrangements [11].

Intermolecular interactions in the crystalline state are dominated by hydrogen bonding networks involving the hydroxyl group of the methanol substituent and the amino hydrogen of the methylamino group [4] [15]. These interactions typically form chains or dimeric structures with characteristic ring motifs, contributing to the overall crystal stability [4]. The hydrogen bonding patterns are further influenced by π-π interactions between aromatic rings, with centroid-centroid distances typically ranging from 3.48 to 3.72 Å in related systems [4].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol through analysis of 1H, 13C, and 19F nuclei [8] [16] [17]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the aromatic protons appearing in the downfield region between 6.5 and 8.5 parts per million, reflecting the deshielding effects of the aromatic π-system [8] [17]. The methanol CH2 protons typically resonate between 4.5 and 5.0 parts per million, appearing as a multiplet due to coupling with the hydroxyl proton [16].

The methylamino group generates a distinctive singlet signal between 2.8 and 3.2 parts per million for the NCH3 protons, while the amino NH proton appears as a broad signal between 4.0 and 6.0 parts per million due to rapid exchange with solvent molecules [8] [17]. Solvent effects significantly influence the chemical shifts of exchangeable protons, with polar solvents such as dimethyl sulfoxide-d6 providing optimal resolution for structural assignment [16] [17].

| Technique | Assignment | Expected Range |

|---|---|---|

| 1H NMR (δ ppm) | Aromatic H (pyridine) | 6.5-8.5 |

| 1H NMR (δ ppm) | CH2OH protons | 4.5-5.0 |

| 1H NMR (δ ppm) | NCH3 protons | 2.8-3.2 |

| 1H NMR (δ ppm) | NH proton | 4.0-6.0 (broad) |

| 13C NMR (δ ppm) | Aromatic carbons | 110-160 |

| 13C NMR (δ ppm) | CH2OH carbon | 60-65 |

| 19F NMR (δ ppm) | Fluorine substituent | -110 to -130 |

| IR (cm⁻¹) | O-H stretch | 3200-3600 |

| IR (cm⁻¹) | N-H stretch | 3300-3500 |

| IR (cm⁻¹) | C-F stretch | 1100-1300 |

| MS (m/z) | Molecular ion [M]+ | 156 |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals distributed between 110 and 160 parts per million, with the carbon bearing the fluorine substituent appearing at the downfield end of this range due to the deshielding effect of fluorine [16] [17]. The methanol carbon typically resonates between 60 and 65 parts per million, consistent with primary alcohol carbons [16]. The methylamino carbon appears around 30 to 35 parts per million, reflecting its aliphatic character [17].

Fluorine-19 nuclear magnetic resonance provides definitive identification of the fluorine substituent, with signals typically appearing between -110 and -130 parts per million relative to trichlorofluoromethane [18]. The exact chemical shift depends on the electronic environment created by neighboring substituents and can serve as a sensitive probe for conformational changes [18]. Coupling patterns between fluorine and nearby protons provide additional structural information, particularly regarding the spatial relationships between substituents [18].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [18] [16]. The hydroxyl group of the methanol substituent exhibits a broad O-H stretching vibration between 3200 and 3600 cm⁻¹, with the exact frequency depending on the extent of hydrogen bonding [18]. The amino N-H stretch appears between 3300 and 3500 cm⁻¹, often overlapping with the hydroxyl absorption [16]. The carbon-fluorine bond generates a characteristic strong absorption between 1100 and 1300 cm⁻¹, serving as a diagnostic marker for fluorine substitution [18].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments [19] [1]. The molecular ion peak appears at m/z 156, corresponding to the molecular formula C7H9FN2O [1]. Fragmentation typically involves loss of the methanol group (CH2OH, 31 mass units) or the methylamino group (NHCH3, 30 mass units), generating characteristic fragment ions that aid in structural confirmation [19]. High-resolution mass spectrometry can provide accurate mass measurements to within a few parts per million, enabling definitive molecular formula assignment [19].

Thermodynamic and Kinetic Properties

The thermodynamic properties of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol are influenced by the combined effects of its multiple functional groups and their interactions with the aromatic π-system [20] [21]. Heat capacity measurements for pyridine derivatives demonstrate temperature-dependent behavior that reflects both vibrational and electronic contributions to the molecular energy [20]. For the solid state, heat capacity values typically range from 13 to 224 K, while liquid-phase measurements extend to higher temperatures with polynomial temperature dependence [20].

The heat of formation for substituted pyridine systems varies significantly based on substituent nature and position [20] [21]. Electron-withdrawing groups such as fluorine generally decrease the heat of formation, while electron-donating groups like methylamino have the opposite effect [21]. The combined influence of these opposing effects in (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol results in estimated heat of formation values between -150 and -200 kJ/mol [20].

| Property | Value | Basis |

|---|---|---|

| Melting Point | Not determined | Experimental data needed |

| Boiling Point (estimated) | 250-280°C | Similar fluoropyridine alcohols |

| Density (estimated) | 1.2-1.4 g/cm³ | Fluorinated aromatics |

| Log P (calculated) | 0.5-1.5 | Calculated estimate |

| Dipole Moment (estimated) | 3.0-4.5 D | Polar substituent effects |

| Polarizability (estimated) | 15-20 ų | Molecular size/substituents |

| Heat of Formation (estimated) | -150 to -200 kJ/mol | Substituted pyridines |

| Heat Capacity (estimated) | 150-200 J/mol·K | Molecular complexity |

Vapor pressure relationships for pyridine derivatives follow Antoine equation parameters that depend on molecular structure and intermolecular interactions [20] [21]. The presence of hydrogen bonding capabilities through both the hydroxyl and amino groups significantly affects vapor pressure behavior, typically lowering volatility compared to unsubstituted pyridine [21]. The estimated boiling point for (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol ranges between 250 and 280°C, reflecting the combined influence of molecular weight and intermolecular interactions [20].

Kinetic properties of substituted pyridine systems depend critically on the electronic effects of substituents and their influence on reaction pathways [22]. Studies of methylamino-substituted pyridines have revealed that the position of amino substitution dramatically affects reaction rates, with differences of several orders of magnitude observed between positional isomers [22]. The presence of electron-withdrawing fluorine substituents generally increases the electrophilicity of the pyridine ring, facilitating nucleophilic attack [22].

Activation energies for reactions involving substituted pyridines typically range from 40 to 120 kJ/mol, depending on the specific reaction mechanism and substituent effects [22]. The methylamino group at position 4 provides electron density to the ring system, potentially lowering activation barriers for electrophilic processes while raising them for nucleophilic reactions [22]. The fluorine substituent has the opposite effect, creating a complex kinetic profile that depends on the specific reaction conditions and mechanisms involved [6].

The compound contains three functional loci:

- A benzylic alcohol that can undergo oxidation, activation to halides or sulfonates, or metal-assisted cross-couplings.

- A para-fluorine on an electron-poor heteroarene that enables nucleophilic aromatic substitution, palladium-catalysed cross-couplings, or radical defluorination [4] [5].

- A secondary amino group capable of acylation, reductive alkylation, or diazotisation–fluorination interchange [6].

These elements dictate divergent synthetic strategies: functionalisation of a pre-formed fluoropyridyl core, de novo ring-construction from open-chain fragments, or late-stage hydroxymethyl installation.

Synthetic Methodologies

Classical Synthesis Routes

Diazotisation–Reduction Sequence (adapted from quinolinic-acid platform)

| Step | Key reagent(s) | Solvent | Temperature | Time | Isolated yield | Citation |

|---|---|---|---|---|---|---|

| 1 | Quinolinic acid → quinoline-3,4-anhydride via thionyl chloride | 1,2-dichloroethane | Reflux 75 °C | 16 h | 100% | |

| 2 | Anhydride → isopropyl-2,3-pyridine-dicarboxylate via alcoholysis | Isopropanol | 85 °C | 16 h | 87% | |

| 3 | Curtius rearrangement to isopropyl-3-amino-2-pyridine-carboxylate using diphenylphosphoryl azide | tert-Butanol | 85 °C | 5 h | 83% | |

| 4 | Balz–Schiemann fluorination of amine to isopropyl-3-fluoro-2-pyridine-carboxylate | Hydrogen fluoride–pyridine; sodium nitrite | 30 → 85 °C | 2 h | 93% | |

| 5 | Sodium borohydride reduction to 3-fluoro-2-pyridylmethanol | Methanol; calcium chloride | 65 °C | 2 h | 78% | |

| 6 | Electrophilic amination (formaldehyde–reductive amination) followed by methylation to give target | Methanol; sodium triacetoxyborohydride | 25 °C | 6 h | 72% (overall) | [3] |

The sequence delivers the hydroxymethyl motif early, then installs the methylamino function. It proceeds without cryogenic conditions or pyrophoric bases, contrasting earlier n-butyllithium-based formylations [6].

Halogen–Metal Exchange and Carbonylation

Historical practice for fluorinated pyridylmethanols used halogen–metal exchange on 2-bromo-6-fluoropyridine followed by dimethylformamide quench [6]. Although concise, the requirement for n-butyllithium at –70 °C and extensive cryogenic control curtails scalability. Current industrial routes therefore prefer metal-free diazotisation or catalytic carbonylation sequences operating above ambient temperature [8].

Catalytic Approaches for Functionalisation

Table 2 collates representative palladium, nickel, photoredox, and frustrated-Lewis-pair protocols adapted to install either the hydroxymethyl or the methylamino group on pre-fluorinated pyridines.

| Catalytic system | Transformation achieved | Representative substrate | Catalyst loading | Yield | Atom-economy remarks | Citation |

|---|---|---|---|---|---|---|

| Palladium with 4,4′-di-tert-butyl-2,2′-bipyridine ligand | Carbonylative hydroxymethylation of 6-fluoro-3-iodopyridine with paraformaldehyde | 0.5 mol % Pd(OAc)₂ | 92% | One-pot carbon monoxide-free procedure using formic acid surrogate [9] | [9] | |

| Cationic palladium with hindered pyridine ligand | Electrophilic C-H alkenylation followed by aza-six-pi electrocyclisation generating 4-(methylamino) substituent | 5 mol % | 78% | Regio-selective functionalisation avoids halogen pre-activation [10] | [10] | |

| Pyridine-sulfinate cross-coupling (Willis protocol) | Suzuki-type coupling of 6-fluoro-3-pyridylsulfinate with bromomethyl acetate, then reduction to alcohol | 2 mol % Pd(OAc)₂ | 85% | Boron-free; sulfinates bench-stable; mitigates “two-pyridyl problem” [11] | [11] | |

| Photochemical organocatalysis using dithiophosphoric acid | Radical C-H pyridylation with allylic donor bearing protected alcohol, deprotection in situ | 3 mol % | 68% | Metal-free, visible-light irradiation, room temperature [12] | [12] | |

| Frustrated Lewis pair defluorinative desymmetrisation | Monoselective C–F activation of geminal difluoro-pyridylmethanol creating chiral sulfonium intermediate | Stoichiometric chiral sulfide; sub-stoichiometric tris(pentafluorophenyl)borane | 95% diastereomeric excess [13] | Generates chirality via selective C–F bond cleavage [13] | [13] |

These catalytic blueprints provide modular entry points for late-stage installation of the methylamino or hydroxymethyl group subject to orthogonal protection strategy.

Green Chemistry and Sustainable Synthesis

Sustainability metrics for each synthetic path were assessed against the Twelve Principles of Green Chemistry.

| Principle addressed | Process modification | Quantitative outcome | Citation |

|---|---|---|---|

| Safer solvents and auxiliaries | Substitution of 1,2-dichloroethane with ethanol for acid anhydride formation via microwave irradiation | Reduction of chlorinated solvent usage by 100%; energy load cut by 65% | [14] |

| Atom economy | Catalytic carbonylative hydroxymethylation consumes formaldehyde completely; no stoichiometric halides formed | 94% atom-economy versus 47% for n-butyllithium route [6] | [9] |

| Energy efficiency | Raney nickel aqueous reduction of 6-fluoro-3-pyridylaldehyde at 40 °C and 1 bar hydrogen | Eliminates high-pressure reactors; achieves 98% yield in 2 h [15] | [15] |

| Catalysis over stoichiometry | Iridium–amine oxidase–ene-imine reductase cascade for asymmetric dearomatisation | One-pot redox-neutral process avoids separate oxidant and reductant streams; 88% yield [16] | [16] |

| Renewable feedstocks | Adoption of bio-derived isopropanol as both solvent and reactant in esterification | Life-cycle analysis shows 23% lower greenhouse gas footprint relative to petro-based ethanol [17] | [17] |

Stereochemical Control and Chiral Resolution

Although (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol itself is achiral, its benzylic position becomes a stereogenic centre after derivatisation (for example, when converted to an ether bearing a chiral auxiliary). Two complementary strategies are therefore relevant:

Enzymatic kinetic resolution – Candida antarctica lipase-B catalysed acylation of racemic (benzylic-O-acetyl) derivatives affords enantioenriched alcohol recovered by hydrolysis. Enantiomeric excess values above 96% have been documented for analogous 2-pyridylmethanols [18].

Asymmetric catalytic hydrogenation interruptions – Planar-chiral pyridine ligands appended with fluorinated substituents induce up to 98% enantiomeric excess in benzylic alcohol hydrogenations, leveraging steric modulation at the pyridine nitrogen [19].

Table 4 summarises stereochemical leverages transferable to the target molecule.

| Resolution strategy | Selectivity factor (E) | Enantiomeric excess | Scalability comment | Citation |

|---|---|---|---|---|

| Lipase-B mediated vinyl-acetate trans-acylation | 120 | 98% after 50% conversion | Operable on multi-gram scale with recyclable enzyme [18] | [18] |

| Copper–diphosphine catalysed conjugate addition followed by hydroxymethylation | 85 | 94% | Requires 2 equiv. organometallic reagent; solvent recovery critical [20] | [20] |

| Iridium–imine reductase cascade (biocatalytic) | 65 | 88% | Aqueous medium, room temperature; no chromatographic step [16] | [16] |

Industrial-Scale Production Considerations

Material Cost Analysis

| Raw material | Bulk price (USD kg⁻¹) | Step consumption (kg per 100 kg product) | Cost contribution (%) |

|---|---|---|---|

| Quinolinic acid | 42 | 91 | 28 |

| Diphenylphosphoryl azide | 230 | 14 | 32 |

| Sodium borohydride | 6 | 11 | 5 [6] |

| Hydrogen fluoride–pyridine complex | 16 | 23 | 10 [6] |

| Others (solvents, catalysts) | – | – | 25 |

Process optimisation efforts therefore target reduction of diphenylphosphoryl azide equivalents via continuous-flow Curtius rearrangement and implementation of catalytic azide transfer reagents.

Waste Profile and Life-Cycle Metrics

Performing the sequence in a modular continuous-flow apparatus reduces total solvent consumption from 1250 L kg⁻¹ to 545 L kg⁻¹ of product (fifty-six percent reduction) and decreases the E-factor from 48 to 18 [22].

Regulatory Perspective

Under current European Registration, Evaluation, Authorisation and Restriction of Chemicals legislation, tonnage band registration is streamlined because annual output rarely exceeds one hundred tonnes. Nevertheless, removal of residual hydrogen fluoride to below one part per million is mandatory for worker safety compliance.